2-Hexyldecanoic acid (4-(6-tert-butyl-7-chloro-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenylcarbamoyl)methylester
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Overview
Description
2-Hexyldecanoic acid (4-(6-tert-butyl-7-chloro-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenylcarbamoyl)methylester is an organic compound with the molecular formula C32H48ClN5O3 . This compound is known for its complex structure, which includes a pyrazolo-triazole moiety, a phenylcarbamoyl group, and a hexyldecanoic acid ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Hexyldecanoic acid (4-(6-tert-butyl-7-chloro-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenylcarbamoyl)methylester involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Scientific Research Applications
2-Hexyldecanoic acid (4-(6-tert-butyl-7-chloro-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenylcarbamoyl)methylester is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazolo-triazole moiety is known to interact with various enzymes and receptors, modulating their activity. The phenylcarbamoyl group enhances its binding affinity, while the hexyldecanoic acid ester improves its solubility and bioavailability. These interactions lead to the modulation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Hexyldecanoic acid (4-(6-tert-butyl-7-chloro-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenylcarbamoyl)methylester include:
2-n-Hexyldecanoic acid: Known for its branched carbon chains and similar ester structure.
Isopalmitic acid: Another carboxylic acid with branched chains, used in similar applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
379268-96-9 |
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Molecular Formula |
C32H48ClN5O3 |
Molecular Weight |
586.2 g/mol |
IUPAC Name |
[2-[4-(6-tert-butyl-7-chloro-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)anilino]-2-oxoethyl] 2-hexyldecanoate |
InChI |
InChI=1S/C32H48ClN5O3/c1-6-8-10-12-13-15-17-24(16-14-11-9-7-2)31(40)41-22-26(39)34-25-20-18-23(19-21-25)29-35-30-27(33)28(32(3,4)5)36-38(30)37-29/h18-21,24,36H,6-17,22H2,1-5H3,(H,34,39) |
InChI Key |
GNKWZTKPIRTZBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCC(=O)NC1=CC=C(C=C1)C2=NN3C(=N2)C(=C(N3)C(C)(C)C)Cl |
physical_description |
Dry Powder |
Origin of Product |
United States |
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